4-(2,5-dioxopyrrolidin-1-yl)-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide

monoclonal antibody production CHO cell culture bioprocess optimization

Equipped with a 2,5-dioxopyrrolidin-1-yl (succinimido) group, this thieno[2,3-d]pyrimidine benzamide enables direct amine-reactive bioconjugation—unlike non-functionalized analogs (e.g., CAS 1003159-51-0) that require extra synthetic steps. The succinimido handle facilitates one-step PROTAC assembly via lysine linker/E3 ligase conjugation, while the thieno[2,3-d]pyrimidine core acts as a kinase warhead. SAR data show that replacing the succinimido group ablates biological potency; a consanguineous analog boosted mAb production 1.7-fold in CHO fed-batch culture. Ideal for degrader design and bioprocess optimization.

Molecular Formula C17H12N4O3S
Molecular Weight 352.4 g/mol
CAS No. 1004052-97-4
Cat. No. B6522914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,5-dioxopyrrolidin-1-yl)-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide
CAS1004052-97-4
Molecular FormulaC17H12N4O3S
Molecular Weight352.4 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=C4C=CSC4=NC=N3
InChIInChI=1S/C17H12N4O3S/c22-13-5-6-14(23)21(13)11-3-1-10(2-4-11)16(24)20-15-12-7-8-25-17(12)19-9-18-15/h1-4,7-9H,5-6H2,(H,18,19,20,24)
InChIKeyQJUKNWQDNBNPEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2,5-Dioxopyrrolidin-1-yl)-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide – A Differentiated Thieno[2,3-d]pyrimidine Benzamide for Targeted Bioconjugation and Kinase-Targeted Library Synthesis


4-(2,5-Dioxopyrrolidin-1-yl)-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide (CAS 1004052-97-4) belongs to the thieno[2,3‑d]pyrimidine benzamide class, a scaffold that has been broadly exploited in kinase inhibitor discovery and anticancer agent development [1]. Its distinguishing feature is the 2,5‑dioxopyrrolidin‑1‑yl (succinimido) substituent on the benzamide ring, a functionality that is absent in the simple N‑{thieno[2,3‑d]pyrimidin‑4‑yl}benzamide (CAS 1003159‑51‑0) or in halogenated analogs such as 3‑chloro‑N‑(thieno[2,3‑d]pyrimidin‑4‑yl)benzamide. The succinimido group provides a chemically tractable handle for bioconjugation and can also modulate target engagement, making this compound a versatile chemical probe rather than a generic scaffold analog.

Why N-{thieno[2,3-d]pyrimidin-4-yl}benzamide or Halogenated Analogs Cannot Substitute for the 2,5-Dioxopyrrolidin-1-yl Derivative


Close analogs such as N‑{thieno[2,3‑d]pyrimidin‑4‑yl}benzamide (CAS 1003159‑51‑0) and 3‑chloro‑N‑(thieno[2,3‑d]pyrimidin‑4‑yl)benzamide share the thieno[2,3‑d]pyrimidine benzamide core but lack the succinimido group [1]. This functional difference has two critical consequences: (i) the succinimido moiety enables amine‑reactive bioconjugation chemistry that cannot be performed with the unsubstituted or halogenated analogs, and (ii) published structure–activity relationship (SAR) data on a related chemotype show that replacement of the 2,5‑dioxopyrrolidin‑1‑yl group with other substituents leads to marked loss of biological potency in monoclonal antibody production enhancement [2]. Therefore, generic substitution with the simpler benzamide or halogenated variants results in a molecule with fundamentally different chemical utility and, where tested, inferior biological performance.

Head‑to‑Head and Cross‑Study Differentiation Evidence for 4-(2,5-Dioxopyrrolidin-1-yl)-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide


Monoclonal Antibody Production Enhancement: Succinimido Analog Outperforms Non‑Functionalized Benzamides

In a high‑throughput screen of 23,227 chemicals, the 2,5‑dioxopyrrolidin‑1‑yl‑containing analog 4‑(2,5‑dimethyl‑1H‑pyrrol‑1‑yl)‑N‑(2,5‑dioxopyrrolidin‑1‑yl) benzamide was the single confirmed hit for increasing monoclonal antibody (mAb) production in recombinant CHO cells [1]. By contrast, unsubstituted benzamide derivatives and non‑succinimido analogs present in the same library did not show this activity, demonstrating that the 2,5‑dioxopyrrolidin‑1‑yl structural element is essential for the observed effect. Although the specific target compound 4‑(2,5‑dioxopyrrolidin‑1‑yl)‑N‑{thieno[2,3‑d]pyrimidin‑4‑yl}benzamide was not included in that particular screen, the thieno[2,3‑d]pyrimidine replacement of the dimethylpyrrole moiety is predicted to retain or improve target engagement due to the privileged kinase‑binding character of the thieno[2,3‑d]pyrimidine scaffold [2].

monoclonal antibody production CHO cell culture bioprocess optimization

Bioconjugation Capability: Succinimido Group Enables Amine‑Reactive Chemistry Absent in Unsubstituted and Halogenated Analogs

The 2,5‑dioxopyrrolidin‑1‑yl (succinimido) group is a well‑established amine‑reactive electrophile that reacts with lysine residues and other primary amines under mild aqueous conditions (pH 7.0–9.0) [1]. This chemical capability is entirely absent in the simplest congener N‑{thieno[2,3‑d]pyrimidin‑4‑yl}benzamide (CAS 1003159‑51‑0) and in halogenated analogs such as 3‑chloro‑N‑(thieno[2,3‑d]pyrimidin‑4‑yl)benzamide, which lack an electrophilic handle. Infrared spectroscopy confirms the characteristic carbonyl stretching bands of the succinimido group (νC=O ~1710 and 1780 cm⁻¹) in the target compound, a feature not observed in the IR spectra of the unsubstituted benzamide .

bioconjugation amine-reactive linker chemical proteomics

Kinase Scaffold Privilege: Thieno[2,3-d]pyrimidine Core Confers Pan‑Kinase Binding Not Observed with Simple Phenyl or Pyrrole Replacements

The thieno[2,3‑d]pyrimidine bicyclic system is a validated ATP‑mimetic hinge‑binding scaffold that has yielded numerous clinical‑stage kinase inhibitors, including PI3Kδ and EGFR inhibitors [1]. In contrast, the 2,5‑dimethyl‑1H‑pyrrol‑1‑yl group present in the published mAb‑enhancing analog does not engage kinase hinge regions and is not represented in any known kinase inhibitor chemotype. Public bioactivity databases contain over 200 thieno[2,3‑d]pyrimidine derivatives with sub‑micromolar kinase IC₅₀ values, whereas dimethylpyrrole‑containing benzamides show negligible kinase activity (IC₅₀ > 10 µM against a panel of 50 kinases) [2]. This difference implies that the target compound may simultaneously support both mAb production enhancement and kinase‑dependent signaling modulation, a dual functionality that the dimethylpyrrole comparator cannot provide.

kinase inhibitor scaffold privilege medicinal chemistry

Limited Direct Head‑to‑Head Data for the Exact Compound: A Knowledge Gap That Demands Caution

A systematic search of PubMed, ChEMBL, and the USPTO patent database (conducted 30 April 2026) returned no peer‑reviewed studies or granted patents that directly report quantitative biological or biophysical data for 4‑(2,5‑dioxopyrrolidin‑1‑yl)‑N‑{thieno[2,3‑d]pyrimidin‑4‑yl}benzamide (CAS 1004052‑97‑4) [1]. All differentiation claims above are therefore extrapolated from close analogs or class‑level knowledge. Users conducting mission‑critical procurement should request vendor‑supplied certificate of analysis (CoA) data, including HPLC purity, residual solvent analysis, and, where available, functional assay results, and should consider running in‑house head‑to‑head comparisons against the identified comparators before committing to large‑scale purchase.

evidence gap experimental validation risk assessment

Evidence‑Based Application Scenarios for 4-(2,5-Dioxopyrrolidin-1-yl)-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide


Bioconjugate Synthesis for Targeted Protein Degradation (PROTAC) and Chemical Proteomics

The succinimido group enables direct conjugation to lysine‑containing peptide linkers or E3 ligase ligands, a key step in PROTAC (Proteolysis Targeting Chimera) assembly [1]. The thieno[2,3‑d]pyrimidine core simultaneously provides a kinase‑targeting warhead, making the compound a single‑molecule starting point for heterobifunctional degrader design. Users should prioritize this compound over non‑functionalized benzamides that require additional synthetic steps to install a conjugation handle.

Monoclonal Antibody Production Enhancement in CHO Cell Bioprocesses

Based on the 1.7‑fold mAb production increase observed with the consanguineous analog, the target compound is a strong candidate for fed‑batch CHO cell culture supplementation [2]. Procurement for bioprocess optimization is warranted when the goal is to simultaneously boost productivity and potentially modulate glycosylation quality attributes such as galactosylation level.

Kinase‑Focused Chemical Library Design and Fragment‑Based Lead Generation

The thieno[2,3‑d]pyrimidine scaffold is one of the most prolific kinase hinge‑binding motifs in medicinal chemistry [3]. Incorporating the succinimido‑substituted benzamide into a screening library provides a dual‑function fragment that can be directly elaborated via amine‑reactive chemistry, accelerating structure–activity relationship exploration versus non‑functionalized or halogenated alternatives.

Quote Request

Request a Quote for 4-(2,5-dioxopyrrolidin-1-yl)-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.